N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide
描述
属性
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-16-8-7-13-18-19-14(21(13)20-16)11-17-15(22)9-10-24-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJFKXOAYFNRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CCSC3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core with a phenylthio group, contributing to its unique pharmacological profile. Its molecular formula is with a molecular weight of approximately 318.36 g/mol. The methoxy group enhances solubility and bioavailability, which are critical for therapeutic applications.
Biological Activity Overview
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The following table summarizes some of the notable biological activities associated with this compound:
Synthesis Pathways
The synthesis of this compound typically involves multi-step procedures. A general synthetic route may include:
- Formation of Triazolo-Pyridazine Core : Utilizing appropriate precursors to construct the triazolo-pyridazine framework.
- Introduction of Methoxy Group : Methylation reactions to introduce the methoxy substituent at the 6-position.
- Coupling with Phenylthio Group : Employing coupling reactions to attach the phenylthio moiety.
- Final Amide Formation : Reaction with propanamide derivatives to yield the final product.
Anticancer Activity
A study evaluated the compound's inhibitory effects on c-Met kinase across several cancer cell lines. The findings demonstrated significant cytotoxicity with IC50 values indicating effective inhibition:
- A549 Cell Line : IC50 = 1.06 ± 0.16 μM
- MCF-7 Cell Line : IC50 = 1.23 ± 0.18 μM
- HeLa Cell Line : IC50 = 2.73 ± 0.33 μM
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent targeting c-Met signaling pathways .
Antimicrobial Potential
The structural characteristics of this compound indicate potential antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, highlighting the need for further exploration into this aspect .
相似化合物的比较
Structural and Functional Analysis
Core Modifications: All analogs retain the [1,2,4]triazolo[4,3-b]pyridazine core but differ in substituents. The target compound’s 3-(phenylthio)propanamide group distinguishes it from benzimidazole (), indole (), and isoquinoline derivatives ().
Linker Length and Flexibility :
- The butanamide linker in ’s compound may enhance solubility compared to the propanamide chain in the target compound. However, longer linkers could reduce target specificity due to increased conformational freedom .
Biological Activity :
- While direct data on the target compound’s activity are absent, structurally related compounds exhibit cytotoxicity. For example, [1,2,4]triazolo[4,3-b]pyridazine derivatives with chloro substituents (e.g., compound 24 in ) showed significant activity against HepA cell lines (IC50: <1.2 μg mL⁻¹) . The phenylthio group in the target compound may confer unique interactions with cysteine residues in enzymes or receptors.
常见问题
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., using GOLD scoring) can evaluate binding affinity to target proteins. Compare its triazolopyridazine core with analogs like benzyl 2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfonylacetate (GOLD score: 86.07) to infer interactions with enzymes or receptors . Combine with MD simulations to assess dynamic binding behavior.
Q. What strategies resolve contradictions in toxicity data between structurally similar triazolopyridazines?
- Methodological Answer : Discrepancies (e.g., acute toxicity in some derivatives vs. no hazards in others ) may arise from substituent effects. Perform in vitro assays (e.g., MTT for cytotoxicity) and in vivo acute toxicity studies (OECD Guideline 423) to validate classifications. QSAR models can link structural features (e.g., methoxy vs. chloro groups) to toxicity profiles .
Q. How can synthetic routes be optimized to improve yield and purity of the target compound?
- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity) for key steps:
- Step 1 : Use NaH in DMF for efficient etherification of the triazolopyridazine core .
- Step 2 : Employ coupling agents like EDC/HOBt for amide bond formation with 3-(phenylthio)propanamide.
Monitor reaction progress via TLC/HPLC and purify via column chromatography (silica gel, gradient elution) .
Q. What analytical techniques are most effective for resolving spectral data inconsistencies in triazolopyridazine derivatives?
- Methodological Answer : For ambiguous ¹H NMR signals (e.g., overlapping aromatic peaks), use 2D NMR (COSY, HSQC) or crystallography (if single crystals are obtainable). High-resolution MS and IR spectroscopy can confirm functional groups like the methoxy and thioether moieties .
Research Design & Data Analysis
Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Vary substituents : Synthesize analogs with different arylthio groups (e.g., 4-fluorophenyl vs. 3-nitrophenyl) or pyridazine modifications (e.g., 6-chloro vs. 6-methoxy).
- Assay selection : Test against disease-relevant targets (e.g., kinases, microbial enzymes) using enzymatic inhibition assays.
- Data analysis : Apply multivariate statistics (PCA) to correlate structural features with activity .
Q. What in vitro/in vivo models are suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- In vitro : Caco-2 cells for permeability, microsomal stability assays (liver S9 fractions) for metabolic profiling.
- In vivo : Rodent studies to measure bioavailability, half-life, and tissue distribution. LC-MS/MS is recommended for sensitive quantification in plasma .
Contradictions & Limitations
Q. Why do some triazolopyridazines exhibit significant bioactivity while others show minimal effects?
- Methodological Answer : Bioactivity depends on substituent positioning and electronic effects. For example, electron-withdrawing groups (e.g., -NO₂) on the phenylthio moiety may enhance binding to hydrophobic enzyme pockets, while bulky groups reduce solubility . Validate via comparative docking and free-energy calculations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
